

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde chemical properties

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Compound of Interest

Compound Name: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

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An In-depth Technical Guide to **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound. Its structure incorporates a benzaldehyde moiety substituted at the meta-position with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a significant scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups.^{[1][2]} This five-membered ring system is found in various biologically active molecules, demonstrating a wide range of activities including insecticidal, antifungal, herbicidal, and antitumor properties.^{[1][3]} As a bifunctional molecule, **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** serves as a valuable building block in organic synthesis for creating more complex molecular architectures for drug discovery and materials science.

Chemical Properties and Data

The following tables summarize the known and predicted chemical properties of the compound.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde	N/A
CAS Number	852180-68-8	[4] [5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[4] [5]
Molecular Weight	188.18 g/mol	[4] [5]
Appearance	Solid / Powder	[4] [5]
Purity	Typically available at ≥95%	[4] [5]
Boiling Point	354.3 ± 44.0 °C (Predicted)	[6]
Density	1.238 ± 0.06 g/cm ³ (Predicted)	[6]
InChI Key	UEKHVFDHZRFETL-UHFFFAOYSA-N	[4]
SMILES	Cc1noc(n1)c2ccccc(c2)C=O	[7]
Solubility	Predicted to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. [8]	[8]

Table 2: Predicted Spectroscopic Data

While specific experimental spectra for this compound are not readily available in the literature, the following are expected characteristics based on its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

Data Type	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm.- Aromatic protons on the benzaldehyde ring appearing as multiplets between δ 7.5-8.5 ppm.- Methyl protons (CH₃) on the oxadiazole ring as a singlet around δ 2.4-2.6 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbon (C=O) signal around δ 190-193 ppm.- Aromatic carbons between δ 125-140 ppm.- Two distinct quaternary carbons for the oxadiazole ring (C3 and C5) in the δ 165-175 ppm range.- Methyl carbon (CH₃) signal around δ 10-15 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A sharp C=O stretch for the aldehyde at \sim1700 cm⁻¹.- C-H stretch for the aldehyde at \sim2820 cm⁻¹ and \sim2720 cm⁻¹.- C=N stretching for the oxadiazole ring around 1600-1650 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** is not detailed in the available literature. However, a robust synthetic route can be proposed based on well-established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles.[11][12] The most common approach involves two key steps: the formation of an amidoxime intermediate from a nitrile, followed by cyclization.

Step 1: Synthesis of 3-Formylbenzamidoxime (Intermediate)

This procedure converts the nitrile group of 3-cyanobenzaldehyde into an N'-hydroxycarbamimidoyl group (amidoxime).

- Reactants:

- 3-Cyanobenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Base (e.g., Sodium bicarbonate, NaHCO_3)
- Solvent (e.g., Ethanol/Water mixture)
- Protocol:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-cyanobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
 - Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the suspension.
 - Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
 - Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, cool the mixture to room temperature and then further in an ice bath to encourage precipitation.
 - Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-formylbenzamidoxime.

Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This protocol describes the cyclization of the amidoxime intermediate with an acetyl source to form the final 1,2,4-oxadiazole ring.

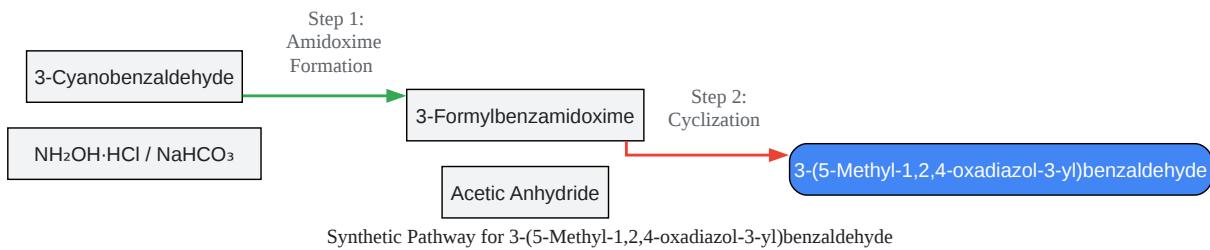
- Reactants:
 - 3-Formylbenzamidoxime (from Step 1)
 - Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)

- Protocol:

- Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.
- Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours, monitoring the reaction by TLC.[\[12\]](#)
- After completion, cool the reaction mixture to room temperature.
- Carefully and slowly pour the cooled mixture into a beaker of ice-water to quench the excess acetic anhydride. Stir until the product precipitates as a solid.
- Filter the crude product and wash with water.
- For purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and extract the aqueous layer. Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Further purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**.[\[12\]](#)

Mandatory Visualizations

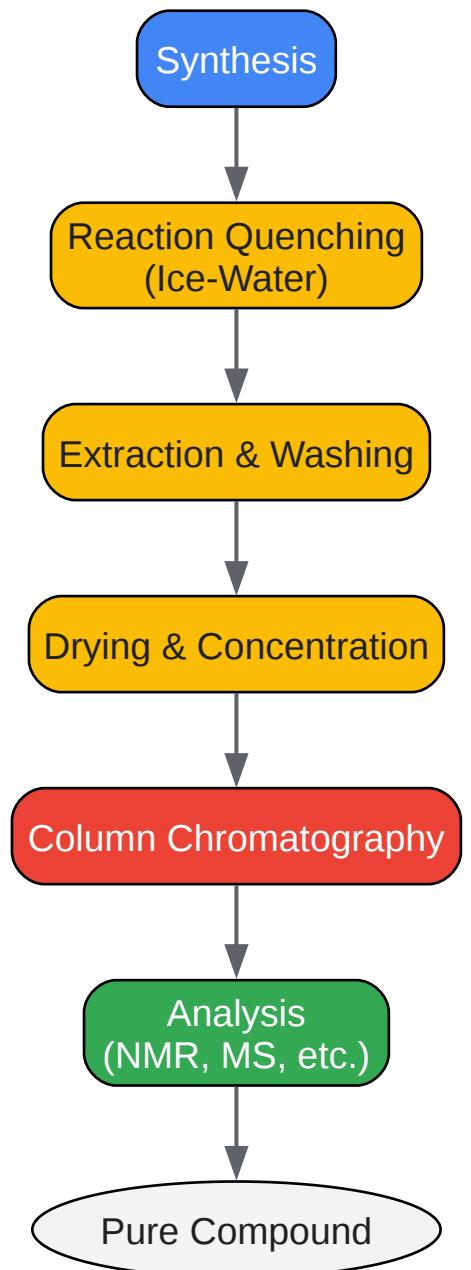
The following diagrams illustrate the synthetic pathway and a general experimental workflow.



Synthetic Pathway for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

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Caption: Synthetic pathway from 3-cyanobenzaldehyde.



General Experimental Workflow

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Caption: Workflow for synthesis, purification, and analysis.

Biological Activity and Applications

While no specific biological activities have been reported for **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** itself, the 1,2,4-oxadiazole core is a well-established pharmacophore.

Derivatives are known to possess a broad spectrum of biological activities. For example, compounds containing this heterocycle have been investigated as potential insecticidal and fungicidal agents.^[1] In pharmaceuticals, this moiety is present in drugs like Ataluren, used for treating nonsense mutations in genetic disorders.^[13]

The aldehyde functional group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This makes the title compound a versatile intermediate for generating libraries of more complex molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** is not publicly available. The following recommendations are based on the general hazards associated with aromatic aldehydes and heterocyclic compounds.^[14]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.^[5]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek medical attention if symptoms persist.

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